molecular formula C8H7N5O2 B1656469 2-(2-Nitrophenyl)-1,2,4-triazol-3-amine CAS No. 52943-86-9

2-(2-Nitrophenyl)-1,2,4-triazol-3-amine

Cat. No.: B1656469
CAS No.: 52943-86-9
M. Wt: 205.17
InChI Key: HPDVIKWGZRKXAO-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a nitrophenyl group attached to the triazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-1,2,4-triazol-3-amine typically involves the reaction of 2-nitrophenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The general reaction conditions include heating the reactants at elevated temperatures (around 100-150°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Electrophiles such as alkyl halides, solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 2-(2-Aminophenyl)-1,2,4-triazol-3-amine.

    Substitution: Various substituted triazoles depending on the electrophile used.

    Oxidation: Oxidized triazole derivatives.

Scientific Research Applications

2-(2-Nitrophenyl)-1,2,4-triazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential use in cancer therapy, as triazole derivatives have shown promise in inhibiting tumor growth.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The nitrophenyl group can enhance its binding affinity to certain targets, while the triazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-1,2,4-triazol-3-amine: Similar structure but with the nitro group in the para position.

    2-(2-Nitrophenyl)-1,3,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring.

    2-(2-Nitrophenyl)-1,2,3-triazole: Contains a different triazole isomer.

Uniqueness

2-(2-Nitrophenyl)-1,2,4-triazol-3-amine is unique due to the specific positioning of the nitrophenyl group and the triazole ring, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(2-nitrophenyl)-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-8-10-5-11-12(8)6-3-1-2-4-7(6)13(14)15/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDVIKWGZRKXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NC=N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801268780
Record name 1-(2-Nitrophenyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52943-86-9
Record name 1-(2-Nitrophenyl)-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52943-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Nitrophenyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-nitrophenyl)-1H-1,2,4-triazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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